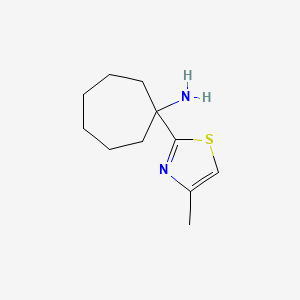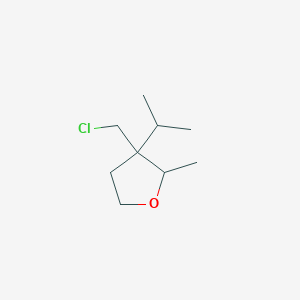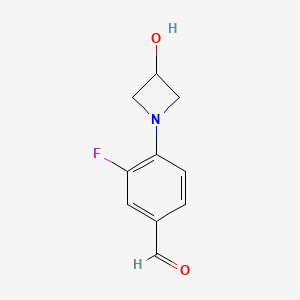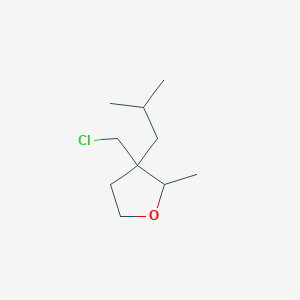
4-Hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid is a fluorinated heterocyclic compound It is characterized by the presence of a pyrazole ring substituted with a hydroxy group, a trifluoroethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,2-trifluoroethyl hydrazine with a suitable β-ketoester, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carboxylic acid group results in an alcohol.
Scientific Research Applications
4-Hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylic acid
- 4-Hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid
Uniqueness
4-Hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The trifluoroethyl group, in particular, imparts increased stability and lipophilicity compared to similar compounds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H5F3N2O3 |
|---|---|
Molecular Weight |
210.11 g/mol |
IUPAC Name |
4-hydroxy-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H5F3N2O3/c7-6(8,9)2-11-1-3(12)4(10-11)5(13)14/h1,12H,2H2,(H,13,14) |
InChI Key |
YFYFNJJKMFTZHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-(5-Formylthiophen-2-yl)azetidin-3-yl]acetamide](/img/structure/B13193342.png)

![1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13193358.png)

![Spiro[2.6]nonane-4-carboximidamide](/img/structure/B13193373.png)
![Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13193379.png)

![({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene](/img/structure/B13193396.png)
![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B13193402.png)
![tert-Butyl 3-amino-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate](/img/structure/B13193406.png)

